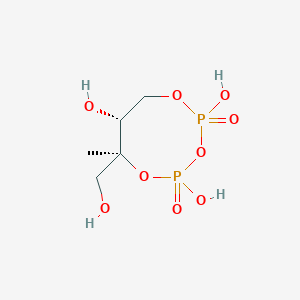

2C-Methyl-D-erythritol 2,4-cyclodiphosphate

Beschreibung

Eigenschaften

IUPAC Name |

(6S,7R)-2,4-dihydroxy-6-(hydroxymethyl)-6-methyl-2,4-dioxo-1,3,5,2λ5,4λ5-trioxadiphosphocan-7-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12O9P2/c1-5(3-6)4(7)2-12-15(8,9)14-16(10,11)13-5/h4,6-7H,2-3H2,1H3,(H,8,9)(H,10,11)/t4-,5+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFRQRNJMIIUYDI-UHNVWZDZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(COP(=O)(OP(=O)(O1)O)O)O)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]1([C@@H](COP(=O)(OP(=O)(O1)O)O)O)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12O9P2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501123383 | |

| Record name | 1,3,5,2,4-Trioxadiphosphocane-6-methanol, 2,4,7-trihydroxy-6-methyl-, 2,4-dioxide, trans- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501123383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.09 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

151435-51-7, 143488-44-2 | |

| Record name | 2C-Methyl-D-erythritol 2,4-cyclodiphosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=151435-51-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3,5,2,4-Trioxadiphosphocane-6-methanol, 2,4,7-trihydroxy-6-methyl-, 2,4-dioxide, trans- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=143488-44-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methyl-1,2,3,4-tetrahydroxybutane-1,3-cyclic bisphosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0143488442 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3,5,2,4-Trioxadiphosphocane-6-methanol, 2,4,7-trihydroxy-6-methyl-, 2,4-dioxide, trans- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501123383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Stepwise Synthesis from D-Arabinose

The synthesis begins with the conversion of D-arabinose 13 into a protected methylerythritol derivative. Key steps include:

-

Phosphorylation : The tertiary hydroxyl group of intermediate 13 is phosphorylated using PCl₃, followed by benzylation to yield dibenzyl phosphite 19 .

-

Deprotection and Secondary Phosphorylation : Removal of the TBS (tert-butyldimethylsilyl) protecting group with triethylamine hydrofluoride exposes the primary hydroxyl group, which is subsequently phosphorylated using dimethyl phosphochloridate to form 21 .

-

Coupling with Cytidine Monophosphate (CMP) : Activated CMP is coupled with the phosphorylated erythritol derivative. However, steric hindrance limited the yield to 8%, necessitating an alternative route using dibenzyl phosphochloridate for improved efficiency.

Table 1: Key Intermediates and Yields in MEcDP Synthesis

| Step | Intermediate | Reaction | Yield (%) |

|---|---|---|---|

| 1 | 19 | Phosphorylation + benzylation | 85 |

| 2 | 21 | Deprotection + phosphorylation | 78 |

| 3 | 23 | CMP coupling | 8 (initial) → 45 (optimized) |

Challenges and Optimizations

Initial synthetic routes faced challenges such as low yields due to steric hindrance during CMP coupling. By switching to dibenzyl phosphochloridate and optimizing reaction conditions (e.g., using n-BuLi for activation), the overall yield improved to 45%. Final hydrogenolysis with Pd(OH)₂/C removed benzyl groups, yielding pure MEcDP.

Enzymatic Synthesis Using IspF

Role of IspF in MEcDP Production

The enzyme IspF (2C-methyl-D-erythritol 2,4-cyclodiphosphate synthase) catalyzes the conversion of 4-diphosphocytidyl-2C-methyl-D-erythritol 2-phosphate (CDP-ME2P) to MEcDP, releasing cytidine monophosphate (CMP). Structural studies of IspF from Escherichia coli and Thermus thermophilus reveal a conserved active site with magnesium ions critical for substrate binding.

Recombinant IspF Production

IspF is typically expressed in E. coli and purified via affinity chromatography. For example, Mycobacterium tuberculosis IspF was cloned, expressed, and purified to homogeneity, demonstrating robust activity with synthetic CDP-ME2P.

Substrate Preparation and Reaction Optimization

CDP-ME2P, the substrate for IspF, is synthesized enzymatically using upstream MEP pathway enzymes (IspD and IspE) or chemically as described in Section 1. Kinetic assays show that IspF activity is enhanced by 2C-methyl-D-erythritol 4-phosphate (MEP), which stabilizes the enzyme and sustains cyclodiphosphate production.

Table 2: Enzymatic Synthesis Parameters

| Parameter | Value |

|---|---|

| Enzyme | M. tuberculosis IspF |

| Substrate | CDP-ME2P (0.5 mM) |

| Cofactors | Mg²⁺ (5 mM) |

| Activator | MEP (500 µM, 2-fold activation) |

| Inhibitor | Farnesyl diphosphate (FDP) |

| Reaction Time | 30 minutes |

| Yield | >90% |

Comparative Analysis of Synthesis Methods

Chemical vs. Enzymatic Approaches

-

Chemical Synthesis : Provides enantiopure MEcDP essential for structural and mechanistic studies but involves complex steps and moderate yields.

-

Enzymatic Synthesis : Offers high yields and scalability but requires purified enzymes and upstream substrates.

Analyse Chemischer Reaktionen

Reaktionstypen: 2c-Methyl-D-Erythritol 2,4-Cyclodiphosphat unterliegt in erster Linie Cyclisierungsreaktionen, die von spezifischen Enzymen katalysiert werden. Es nimmt unter Standardbedingungen typischerweise nicht an Oxidations-, Reduktions- oder Substitutionsreaktionen teil .

Häufige Reagenzien und Bedingungen: Die Cyclisierungsreaktion erfordert die Anwesenheit von zweiwertigen Metallionen wie Mangan oder Zink, die als Kofaktoren für das Enzym wirken .

Hauptprodukte: Das Hauptprodukt der Cyclisierungsreaktion ist 2c-Methyl-D-Erythritol 2,4-Cyclodiphosphat selbst, ein Schlüsselzwischenprodukt bei der Biosynthese von Isopentenyldiphosphat und Dimethylallyldiphosphat .

Wissenschaftliche Forschungsanwendungen

Biosynthesis Pathway

MEcDP is an intermediate in the non-mevalonate pathway (also known as the MEP pathway) for isoprenoid biosynthesis. This pathway is crucial for many bacteria and plants but absent in mammals, making it an attractive target for antibiotic development.

Enzymatic Conversion

The enzyme 2C-methyl-D-erythritol 2,4-cyclodiphosphate synthase (IspF) catalyzes the conversion of 4-diphosphocytidyl-2C-methyl-D-erythritol 2-phosphate to MEcDP. This reaction releases cytidine monophosphate (CMP) and is essential for the production of isoprenoid precursors such as isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP) .

Antibiotic Development

Given its unique role in bacteria, MEcDP and its synthesizing enzyme are promising targets for developing new antibiotics, particularly against pathogens like Plasmodium falciparum, which causes malaria.

Inhibitor Design

Research has shown that inhibitors of IspF can effectively reduce the growth of pathogenic bacteria and protozoa. The unique reaction mechanism of IspF allows for the rational design of inhibitors that do not interfere with human enzymes, minimizing potential side effects .

Table 1: Potential Inhibitors of IspF

| Inhibitor Name | Target Organism | Mechanism of Action | Reference |

|---|---|---|---|

| Compound A | E. coli | Competitive inhibition | |

| Compound B | Plasmodium falciparum | Allosteric modulation | |

| Compound C | Staphylococcus aureus | Substrate analog |

Metabolic Regulation

MEcDP plays a role in regulating the MEP pathway through feedback mechanisms. It enhances the activity of IspF, which suggests a complex interplay between various metabolites in controlling isoprenoid biosynthesis.

Feed-Forward Regulation

Recent studies indicate that 2C-methyl-D-erythritol 4-phosphate (MEP), a precursor to MEcDP, activates IspF, leading to increased MEcDP production. This mechanism highlights how metabolites can influence enzyme activity and metabolic flux within the pathway .

Table 2: Effects of MEP on IspF Activity

| Condition | IspF Activity (k_cat/min) | Affinity (K_m) |

|---|---|---|

| Without MEP | 20 | 200 µM |

| With MEP | 80 | 119 µM |

Case Studies

Several studies have documented the applications of MEcDP in various contexts:

Study on Inhibitor Efficacy

A study demonstrated that specific inhibitors targeting IspF could reduce E. coli growth by over 50% compared to controls, indicating the potential for developing effective antibiotics based on MEcDP pathways .

Regulatory Mechanisms in Isoprenoid Biosynthesis

Another research highlighted how MEP-induced activation of IspF leads to enhanced turnover rates in isoprenoid biosynthesis, showcasing the regulatory role of MEcDP in metabolic pathways .

Wirkmechanismus

2c-Methyl-D-Erythritol 2,4-Cyclodiphosphate exerts its effects by participating in the non-mevalonate pathway of isoprenoid biosynthesis. The enzyme 2c-Methyl-D-Erythritol 2,4-Cyclodiphosphate synthase catalyzes the conversion of 4-diphosphocytidyl-2c-methyl-D-erythritol 2-phosphate to 2c-Methyl-D-Erythritol 2,4-Cyclodiphosphate. This reaction involves the cyclization of the substrate, facilitated by the presence of divalent metal ions such as manganese or zinc .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds and Pathway Intermediates

Structural and Functional Comparison with MEP Pathway Intermediates

The MEP pathway involves seven enzymatic steps, with MEcDP acting as the fifth intermediate. Key comparisons include:

MEcDP’s cyclodiphosphate structure distinguishes it from linear intermediates like MEP and CDP-ME2P. Its formation is irreversible, creating a metabolic "bottleneck" under stress conditions in plants .

Comparison with Mevalonate Pathway Intermediates

The mevalonate pathway (MVA), used by mammals, lacks MEcDP and its precursors. Key differences include:

- MEcDP vs. Mevalonate-5-phosphate : MEcDP is unique to the MEP pathway, while mevalonate-5-phosphate is a precursor to cholesterol in the MVA pathway.

- Regulatory Mechanisms : The MEP pathway features feed-forward activation (e.g., MEP enhancing IspF activity) absent in the MVA pathway .

Cross-Species Comparison of MEcDP Synthase

MEcDP synthase enzymes vary structurally and functionally across organisms:

Plant MEcDP synthases, such as those in Ginkgo biloba and Taxus media, show evolutionary divergence from bacterial counterparts, likely reflecting adaptation to terrestrial environments .

Regulatory Mechanisms and Inhibitor Design

MEcDP synthase activity is uniquely regulated by pathway intermediates:

- Feed-Forward Activation : MEP stabilizes IspF, increasing MEcDP production .

- Feedback Inhibition : Farnesyl diphosphate (FDP) inhibits the IspF-MEP complex, linking pathway flux to downstream demand .

These mechanisms are absent in the MVA pathway, enabling selective targeting. Inhibitors like fosmidomycin (targeting IspC) and experimental compounds disrupting IspF’s metal coordination are under investigation .

Biologische Aktivität

Introduction

2C-Methyl-D-erythritol 2,4-cyclodiphosphate (MEcPP) is a crucial intermediate in the non-mevalonate pathway of isoprenoid biosynthesis, which is essential for various biological processes in plants and microorganisms. This pathway is particularly significant as it provides a target for antibiotic development, given that it is absent in mammals. This article reviews the biological activity of MEcPP, focusing on its enzymatic synthesis, biological roles, and implications for antimicrobial drug development.

Enzymatic Synthesis

MEcPP is synthesized through a series of enzymatic reactions in the 1-deoxy-D-xylulose-5-phosphate (DOXP) pathway. Key enzymes involved include:

- IspD (2-C-Methyl-D-erythritol 4-phosphate cytidyltransferase) : Converts MEP and CTP to 4-diphosphocytidyl-2-C-methyl-D-erythritol (CDP-ME).

- IspE (CDP-ME kinase) : Phosphorylates CDP-ME to form 4-diphosphocytidyl-2-C-methyl-D-erythritol 2-phosphate (CDP-ME2P).

- IspF (MEcPP synthase) : Catalyzes the cyclization of CDP-ME2P to produce MEcPP, releasing CMP.

The overall reaction can be summarized as follows:

Table 1: Key Enzymes in MEcPP Biosynthesis

| Enzyme | Function | Substrate | Product |

|---|---|---|---|

| IspD | Cytidyltransferase | MEP + CTP | CDP-ME |

| IspE | Kinase | CDP-ME | CDP-ME2P |

| IspF | Cyclase | CDP-ME2P | MEcPP + CMP |

Isoprenoid Biosynthesis

MEcPP plays a pivotal role in the biosynthesis of isoprenoids, which are vital for various cellular functions including:

- Cell membrane integrity : Isoprenoids contribute to the formation of lipid membranes.

- Signaling molecules : They serve as precursors for hormones and other signaling compounds.

- Antimicrobial activity : Some isoprenoids possess direct antimicrobial properties.

Antimicrobial Target

Due to its absence in mammalian cells, enzymes involved in the DOXP pathway, including those synthesizing MEcPP, are attractive targets for antibiotic development. Research has shown that inhibiting MEcPP synthase can lead to significant growth inhibition in bacteria such as Escherichia coli and Bacillus subtilis.

Case Study: Antibiotic Synergy

A study demonstrated that depletion of MEcPP synthase in E. coli sensitized cells to antibiotics targeting cell wall synthesis. This suggests that targeting the DOXP pathway could enhance the efficacy of existing antibiotics by exploiting synthetic lethality .

Structural Insights

Recent structural studies have elucidated the mechanism by which IspF catalyzes the formation of MEcPP. The enzyme's active site accommodates the substrate through specific interactions that stabilize the transition state, facilitating cyclization . Understanding these interactions can inform drug design aimed at inhibiting MEcPP synthase.

Table 2: Structural Characteristics of IspF

| Feature | Description |

|---|---|

| Active Site Composition | Contains residues critical for substrate binding and catalysis |

| Mechanism Type | Cyclization reaction leading to diphosphate formation |

| Inhibitor Binding Sites | Potential sites for small molecule inhibitors |

Q & A

Advanced Question

- RACE (Rapid Amplification of cDNA Ends) for full-length cDNA cloning (e.g., Taxus media MECS gene) .

- Southern blotting to confirm gene family size .

- qRT-PCR for tissue-specific expression profiling (e.g., higher expression in Eupatorium adenophorum leaves under light stress) .

How do kinetic assays elucidate the activation of MEcDP synthase by MEP?

Advanced Question

Pre-steady-state kinetic assays using stopped-flow spectrophotometry reveal that MEP increases IspF’s catalytic efficiency (kₐₜₐₜ/Kₘ) by 3–5 fold. Surface plasmon resonance (SPR) confirms MEP binding stabilizes the enzyme’s active conformation .

How do MEcDP synthase isoforms differ between plants and bacteria?

Advanced Question

Plant isoforms (e.g., Taxus media) exhibit constitutive expression across tissues, while bacterial isoforms (e.g., E. coli) are regulated by stress responses. Structural differences include plant-specific N-terminal extensions absent in bacteria, which may mediate organelle targeting .

What role do divalent cations play in MEcDP synthase catalysis?

Advanced Question

Zn²⁺ is essential for substrate orientation, while Mn²⁺ facilitates phosphate transfer. Metal depletion assays (EDTA treatment) reduce activity by >90%, restored only by Zn²⁺/Mn²⁺ supplementation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.